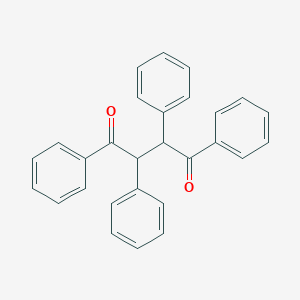
1,2,3,4-Tetraphenyl-1,4-butanedione
描述
1,2,3,4-Tetraphenyl-1,4-butanedione is an organic compound with the molecular formula C({28})H({22})O(_{2}) It is characterized by the presence of four phenyl groups attached to a butanedione backbone
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetraphenyl-1,4-butanedione can be synthesized through several methods. One common approach involves the reaction of benzil with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_{3})). The reaction proceeds via a Friedel-Crafts acylation mechanism, resulting in the formation of the tetraphenyl-substituted butanedione.
Another method involves the oxidative coupling of diphenylacetylene using a suitable oxidizing agent like potassium permanganate (KMnO({4})) or osmium tetroxide (OsO({4})). This method provides a direct route to the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
1,2,3,4-Tetraphenyl-1,4-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are typically used.
Substitution: Reagents like halogens (Cl({2})) or nitrating agents (HNO(_{3})) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
1,2,3,4-Tetraphenyl-1,4-butanedione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
作用机制
The mechanism by which 1,2,3,4-tetraphenyl-1,4-butanedione exerts its effects depends on the specific application. In chemical reactions, its diketone groups can participate in various mechanisms, including nucleophilic addition and condensation reactions. In biological systems, the compound may interact with cellular targets, disrupting normal cellular processes and leading to its observed biological effects.
相似化合物的比较
Similar Compounds
1,2-Diphenyl-1,2-ethanedione (Benzil): Similar in structure but with fewer phenyl groups.
1,2,3,4-Tetraphenyl-1,3-butadiene: Similar in having four phenyl groups but differs in the position of double bonds.
Tetraphenylcyclopentadienone: Another tetraphenyl-substituted compound with a different core structure.
Uniqueness
1,2,3,4-Tetraphenyl-1,4-butanedione is unique due to its specific arrangement of phenyl groups and the presence of two diketone functionalities. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
属性
IUPAC Name |
1,2,3,4-tetraphenylbutane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O2/c29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30)24-19-11-4-12-20-24/h1-20,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHKSCFJQMEDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341236 | |
| Record name | 1,2,3,4-Tetraphenyl-1,4-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10516-92-4 | |
| Record name | 1,2,3,4-Tetraphenyl-1,4-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


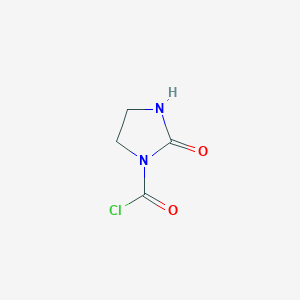
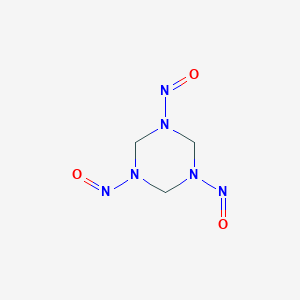
![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)
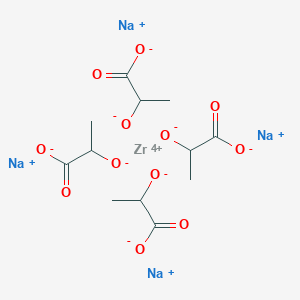
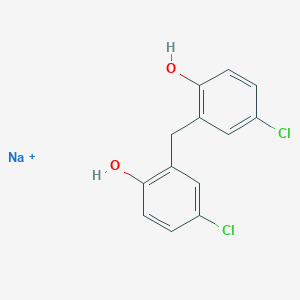
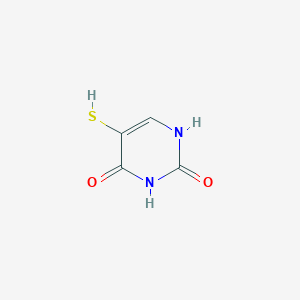
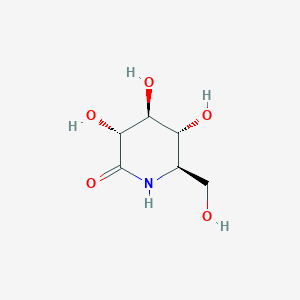
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)

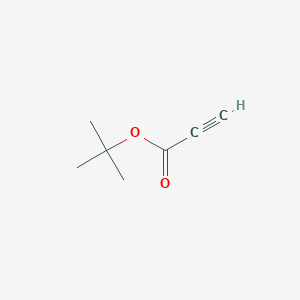
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)



